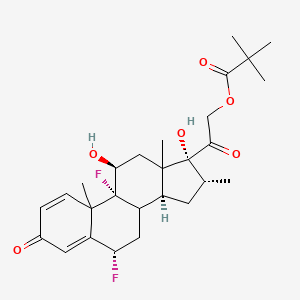![molecular formula C13H4N4O B1672951 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile CAS No. 40114-84-9](/img/structure/B1672951.png)
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Overview
Description
DCAF, or DDB1 and CUL4 associated factor, is a family of proteins that play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. These proteins are part of the E3 ubiquitin ligase complex, which tags unwanted proteins with ubiquitin, marking them for degradation by the proteasome. DCAF proteins are involved in various cellular processes, including cell cycle regulation, DNA repair, and signal transduction .
Mechanism of Action
Target of Action
The primary targets of 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile are ubiquitin-specific proteases (USPs) . USPs are a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates .
Mode of Action
This compound acts as an active inhibitor of USPs . By inhibiting these enzymes, it prevents the removal of ubiquitin from protein substrates, thereby affecting protein degradation and cellular processes .
Biochemical Pathways
The inhibition of USPs affects the ubiquitin-proteasome system , a crucial pathway for protein degradation . This can lead to the accumulation of ubiquitinated proteins and impact various cellular processes, including cell cycle progression, DNA repair, and signal transduction .
Result of Action
The inhibition of USPs by this compound can lead to the accumulation of ubiquitinated proteins . This can have various molecular and cellular effects, depending on the specific proteins affected and the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DCAF compounds typically involves the use of organic synthesis techniques to create small molecule ligands that can bind to DCAF proteins. These ligands are designed to interact with specific domains of the DCAF proteins, facilitating their role in the ubiquitin-proteasome system. The synthetic routes often involve multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selectivity and yield .
Industrial Production Methods: Industrial production of DCAF compounds involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated synthesis platforms and high-throughput screening to identify the most effective ligands. The production process also includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: DCAF compounds undergo various types of chemical reactions, including:
Oxidation: DCAF compounds can be oxidized to form reactive intermediates that can further react with other molecules.
Reduction: Reduction reactions can be used to modify the functional groups on DCAF compounds, altering their reactivity and binding properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions are typically modified DCAF ligands with enhanced binding properties and specificity for their target proteins .
Scientific Research Applications
DCAF compounds have a wide range of scientific research applications, including:
Chemistry: DCAF compounds are used as chemical probes to study protein-protein interactions and the ubiquitin-proteasome system.
Biology: In biological research, DCAF compounds are used to investigate the role of protein degradation in various cellular processes, including cell cycle regulation and DNA repair.
Medicine: DCAF compounds have potential therapeutic applications in the treatment of diseases such as cancer, where they can be used to target and degrade oncogenic proteins.
Comparison with Similar Compounds
DCAF compounds can be compared with other similar compounds, such as:
Indisulam: A clinically tested aryl sulfonamide that acts as a molecular glue to induce degradation of RBM39 via the CUL-4-DCAF15 E3 ligase complex.
Tasisulam: Another aryl sulfonamide with similar mechanisms of action as Indisulam.
Chloroquinoxaline sulfonamide (CQS): A compound with pronounced selective in vitro anticancer activity and similar mechanisms of action as Indisulam and Tasisulam.
Uniqueness: DCAF compounds are unique in their ability to selectively target specific proteins for degradation, making them valuable tools in both basic research and therapeutic applications. Their ability to act as molecular glues and facilitate the degradation of disease-causing proteins sets them apart from other compounds in the field of targeted protein degradation .
Properties
IUPAC Name |
9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWIHVYVDAXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=C(N=C3C2=O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303578 | |
| Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40114-84-9 | |
| Record name | 40114-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















